Ihmt-mst1-58 is a novel compound identified as a potent and selective inhibitor of Mammalian STE20-like protein 1 kinase, also known as MST1. This compound has garnered attention due to its potential therapeutic applications, particularly in the context of diabetes, where MST1 plays a critical role in the apoptosis and insulin secretion of pancreatic beta cells. The discovery of Ihmt-mst1-58 was part of a broader effort to develop effective treatments for type 1 and type 2 diabetes by targeting the pathways involved in beta cell protection and function.
Ihmt-mst1-58 was developed from a series of pyrido[2,3-d]pyrimidin-7(8H)-one-based compounds, optimized from an earlier compound known as XMU-MP-1. The optimization process led to the identification of Ihmt-mst1-58, which demonstrated a significant increase in selectivity and potency against MST1, with an IC50 value of approximately 23 nM . This compound falls under the classification of serine/threonine kinase inhibitors, specifically targeting MST1.
The synthesis of Ihmt-mst1-58 involves several key steps that can be categorized into two main synthetic routes based on the derivatization of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold:
Ihmt-mst1-58 features a complex molecular structure characterized by its pyrido[2,3-d]pyrimidin-7(8H)-one core. The specific arrangement of functional groups contributes to its potency as an MST1 inhibitor. Structural data indicate that this compound effectively binds to the active site of MST1, inhibiting its activity and thus preventing the downstream effects associated with beta cell apoptosis .
The primary chemical reaction involving Ihmt-mst1-58 is its interaction with MST1 kinase. This interaction is characterized by competitive inhibition, where Ihmt-mst1-58 binds to the active site of MST1, thereby preventing substrate phosphorylation. The compound's selectivity for MST1 over other kinases enhances its potential therapeutic profile, minimizing off-target effects that could lead to adverse reactions .
The mechanism by which Ihmt-mst1-58 exerts its effects involves several key processes:
While specific physical properties such as melting point or solubility are not widely reported in available literature, Ihmt-mst1-58 is noted for its favorable pharmacokinetic properties across various species. This includes good oral bioavailability and appropriate metabolic stability, which are critical for its potential use as a therapeutic agent .
Ihmt-mst1-58 holds promise as a pharmacological tool for studying MST1-mediated physiological processes and pathologies. Its primary applications include:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5